

Diacetone Fructose: A Comprehensive Technical Guide for Biochemical Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diacetone fructose*

Cat. No.: *B12356002*

[Get Quote](#)

An in-depth exploration of 2,3:4,5-Di-O-isopropylidene- β -D-fructopyranose (**Diacetone Fructose**), a versatile chiral building block and biochemical reagent. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its synthesis, properties, and applications, supported by experimental protocols and quantitative data.

Diacetone fructose, a protected derivative of D-fructose, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules and pharmaceuticals. Its rigid pyranose ring, with two isopropylidene groups protecting the hydroxyl functions at positions 2,3 and 4,5, leaves the primary hydroxyl group at C-1 available for selective modification. This unique structural feature makes it an invaluable chiral synthon in asymmetric synthesis, enabling the stereoselective construction of intricate molecular architectures.

Physicochemical Properties

Diacetone fructose is a white crystalline solid with good solubility in various organic solvents. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	$C_{12}H_{20}O_6$	[1] [2]
Molecular Weight	260.28 g/mol	[1] [2]
Appearance	White crystalline solid	[2]
Melting Point	94-97.5 °C	[2]
Solubility	Soluble in chloroform, ethyl acetate, methanol	[2]
Purity	≥98%	[1]

Synthesis of Diacetone Fructose

The synthesis of **diacetone fructose** typically involves the acid-catalyzed reaction of D-fructose with acetone. Two primary isomers can be obtained depending on the reaction conditions: the kinetic product, 1,2:4,5-di-O-isopropylidene- β -D-fructopyranose, and the thermodynamically more stable product, 2,3:4,5-di-O-isopropylidene- β -D-fructopyranose. The latter is the more commonly utilized isomer in synthetic applications.

Synthesis of 2,3:4,5-Di-O-isopropylidene- β -D-fructopyranose (Thermodynamic Product)

A widely used method for the preparation of the thermodynamic isomer involves the reaction of D-fructose with acetone in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

- Materials: D-fructose, acetone, concentrated sulfuric acid, sodium bicarbonate solution.
- Procedure:
 - Suspend D-fructose in an excess of acetone.
 - Add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.

- Allow the reaction to proceed at room temperature until the starting material is consumed (monitoring by TLC).
- Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield white crystals.[3]
- Yield: 70%[3]

Synthesis of 1,2:4,5-Di-O-isopropylidene- β -D-fructopyranose (Kinetic Product)

The kinetic isomer can be preferentially obtained by carrying out the reaction at a lower temperature and with a milder acid catalyst.

Experimental Protocol:

- Materials: D-Fructose, 2,2-dimethoxypropane, acetone, 70% perchloric acid, concentrated ammonium hydroxide, dichloromethane, hexane.
- Procedure:
 - Suspend D-Fructose and 2,2-dimethoxypropane in acetone in a round-bottomed flask.
 - Cool the flask in an ice bath for 15 minutes.
 - Add 70% perchloric acid in one portion and stir the resulting suspension for 6 hours at 0°C.
 - Neutralize the acid with concentrated ammonium hydroxide.
 - Remove the solvent by rotary evaporation to give a white solid.
 - Dissolve the solid in dichloromethane, wash with saturated sodium chloride solution, dry over sodium sulfate, filter, and concentrate.

- Add boiling hexane and allow the product to crystallize upon cooling to room temperature and then to -25°C.
- Isolate the solid by vacuum filtration and wash with cold hexane to give fine white needles.
[4]
- Yield: 51-52%[4]

Spectroscopic Data

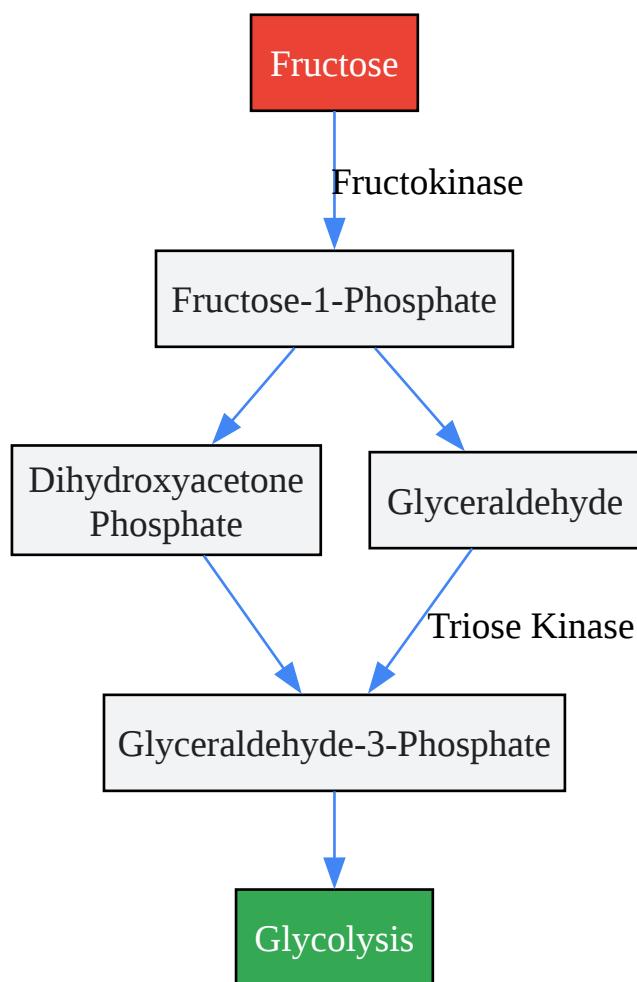
The structure of **diacetone fructose** can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data for 2,3:4,5-Di-O-isopropylidene- β -D-fructopyranose

The following table summarizes the reported NMR data for the thermodynamic isomer.

¹ H NMR (500 MHz, DMSO-d ₆)	¹³ C NMR
Chemical Shift (ppm)	Assignment
5.70 (d, J=6.8Hz, 1H)	
5.63 (d, J=6.4Hz, 1H)	
4.67 (dd, J=6.8, 6.4Hz, 1H)	
4.53 (dd, J=8.0, 2.1Hz, 1H)	
4.32 (d, J=2.2Hz, 1H)	
4.20 (d, J=7.9Hz, 1H)	
3.71 (d, J=13.0Hz, 1H)	
3.56 (d, J=13.0Hz, 1H)	
1.41 (s, 3H)	Isopropylidene CH ₃
1.35 (s, 3H)	Isopropylidene CH ₃
1.35 (s, 3H)	Isopropylidene CH ₃
1.27 (s, 3H)	Isopropylidene CH ₃

Note: Complete and assigned ¹³C NMR data was not available in the provided search results.


Applications in Biochemical Research and Drug Development

Diacetone fructose's unique stereochemistry and the presence of a reactive primary hydroxyl group make it a valuable tool in several areas of research.

Chiral Building Block in Asymmetric Synthesis

Diacetone fructose serves as a versatile chiral template for the synthesis of a variety of enantiomerically pure compounds. Its rigid structure allows for high stereocontrol in reactions at the C-1 position.

A prime example of its utility is in the synthesis of the antiepileptic drug, Topiramate. **Diacetone fructose** is a key starting material in the multi-step synthesis of this important pharmaceutical. [5] The synthesis involves the sulfamoylation of the primary hydroxyl group of **diacetone fructose**, followed by further transformations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diacetone Fructose | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 2. Diacetonefructose | 20880-92-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbino.com]
- 5. Diacetone fructose () for sale [vulcanchem.com]
- To cite this document: BenchChem. [Diacetone Fructose: A Comprehensive Technical Guide for Biochemical Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12356002#diacetone-fructose-as-a-biochemical-reagent-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com